2-Amino-4-hydroxy-3-nitropyridine
Overview
Description
2-Amino-4-hydroxy-3-nitropyridine is a heterocyclic organic compound with the molecular formula C5H5N3O3 It is a derivative of pyridine, characterized by the presence of amino, hydroxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-hydroxy-3-nitropyridine typically involves nitration of 2-hydroxy-3-nitropyridine. One method includes dissolving 2-hydroxypyridine in pyridine and adding nitric acid dropwise while maintaining the reaction mixture in an ice bath. The reaction is then allowed to proceed at room temperature for 20-40 minutes .
Industrial Production Methods: Industrial production methods for nitropyridine derivatives often involve the use of halogenated amino pyridines as precursors. The process includes diazotization and subsequent reactions to introduce the nitro group .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-hydroxy-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Reagents like sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, followed by nucleophiles like ammonia or amines.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of 2-amino-4-hydroxy-3-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used
Scientific Research Applications
2-Amino-4-hydroxy-3-nitropyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-4-hydroxy-3-nitropyridine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to undergo redox reactions and form covalent bonds with target molecules .
Comparison with Similar Compounds
- 2-Amino-4-methyl-3-nitropyridine
- 4-Amino-3-nitropyridine
- 2-Chloro-4-nitropyridine
Comparison: 2-Amino-4-hydroxy-3-nitropyridine is unique due to the presence of both amino and hydroxy groups on the pyridine ring, which enhances its reactivity and potential for forming hydrogen bonds. This distinguishes it from similar compounds that may lack one of these functional groups, thereby affecting their chemical behavior and applications .
Properties
IUPAC Name |
2-amino-3-nitro-1H-pyridin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-5-4(8(10)11)3(9)1-2-7-5/h1-2H,(H3,6,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZDUOMAESTAMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597585 | |
Record name | 2-Amino-3-nitropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201681-64-2 | |
Record name | 2-Amino-3-nitropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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